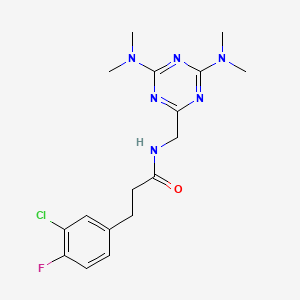![molecular formula C16H19NO4 B2442009 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide CAS No. 1448053-64-2](/img/structure/B2442009.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Due to its bioactive properties, it is being investigated for therapeutic applications, including its role as an antitumor agent.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne with pivaloyl chloride in the presence of a base such as triethylamine . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where nucleophiles such as amines or thiols replace the methoxy group.
Mécanisme D'action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide can be compared with other compounds containing the benzo[d][1,3]dioxole moiety, such as:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide: This compound also exhibits biological activity and is used in similar research applications.
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)15(18)17-8-4-5-9-19-12-6-7-13-14(10-12)21-11-20-13/h6-7,10H,8-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXAFYKMJXQSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)





![N,N-diethyl-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441940.png)
![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)


![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)
